4-(1-Methyl-1H-pyrazol-4-YL)quinoline
Description
Properties
Molecular Formula |
C13H11N3 |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
4-(1-methylpyrazol-4-yl)quinoline |
InChI |
InChI=1S/C13H11N3/c1-16-9-10(8-15-16)11-6-7-14-13-5-3-2-4-12(11)13/h2-9H,1H3 |
InChI Key |
XEWVETHGIYLHIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Synthetic Strategies for 4 Pyrazolylquinoline Scaffolds and Derivatives
General Methodologies for Quinoline (B57606) Synthesis Relevant to Pyrazolyl Linkages
Several established methods for quinoline synthesis can be adapted to incorporate a pyrazolyl moiety. The appropriate choice of reaction allows for the introduction of functional groups that facilitate the subsequent attachment of the pyrazole (B372694) ring.
Classic methods for quinoline synthesis that are relevant include:
Friedländer Synthesis: This reaction involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group. nih.gov It is a versatile method for producing substituted quinolines. nih.gov
Niementowski Reaction: A variation of the Friedländer synthesis, this method uses anthranilic acid and a carbonyl compound to produce 4-hydroxyquinolines. nih.gov
Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.
Combes Quinoline Synthesis: This acid-catalyzed reaction of anilines with β-diketones is another effective route.
These reactions can be strategically employed to produce quinoline precursors with a leaving group (such as a halogen) at the 4-position, which is ideal for subsequent cross-coupling reactions with a pyrazole derivative.
Approaches for the Construction of the 1-Methyl-1H-Pyrazole Moiety
The 1-methyl-1H-pyrazole ring is typically synthesized through the condensation of a 1,3-dicarbonyl compound with methylhydrazine. chemicalbook.com The substitution pattern of the resulting pyrazole is determined by the specific 1,3-dicarbonyl compound used. For the synthesis of 4-substituted pyrazoles, a key precursor is 1,1,3,3-tetraethoxypropane, which reacts with methylhydrazine to yield 1-methylpyrazole. chemicalbook.com
This core structure can then be functionalized at the 4-position. Common methods include halogenation, such as iodination using iodine and iodic acid, or Negishi cross-coupling reactions with organozinc compounds to introduce various substituents. beilstein-journals.org
Coupling Reactions for 4-Pyrazolylquinoline Formation (e.g., C-C coupling)
The crucial carbon-carbon bond formation between the quinoline and pyrazole rings is most effectively achieved through transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This is a widely used method that involves the reaction of a halo-quinoline (typically 4-chloroquinoline) with a pyrazole-boronic acid derivative in the presence of a palladium catalyst.
Negishi Coupling: This reaction utilizes an organozinc reagent and has been successfully applied in the synthesis of C-substituted pyrazoles. beilstein-journals.org
Ullmann-type Cross-Coupling: This copper-catalyzed reaction can be used for C-N bond formation, providing an alternative route to link the heterocyclic rings. rsc.org
Microwave irradiation is often employed to accelerate these coupling reactions, leading to higher yields and shorter reaction times. rsc.org
Regioselective Functionalization of the Quinoline-Pyrazole Core
Further diversification of the 4-(1-Methyl-1H-pyrazol-4-YL)quinoline scaffold can be achieved through regioselective functionalization of the core structure. C-H activation has emerged as a powerful tool for this purpose, allowing for the direct introduction of functional groups at specific positions on the quinoline ring, often at the C2 and C8 positions. nih.govmdpi.com Quinoline N-oxides are frequently used as substrates in these reactions to direct the functionalization. researchgate.net
Multi-component Reactions in the Synthesis of Quinoline-Pyrazole Hybrids
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like quinoline-pyrazole hybrids in a single step. distantreader.orgmdpi.combohrium.com These reactions combine three or more starting materials to rapidly generate molecular diversity. distantreader.orgmdpi.com For instance, a one-pot reaction involving an aniline (B41778), an aromatic aldehyde, and a pyrazolone (B3327878) derivative can lead to the formation of a 1H-pyrazolo[3,4-b]quinoline. mdpi.comnih.gov
Synthesis of Specific 4-(1-Methyl-1H-pyrazol-4-YL)quinoline Analogues and Precursors
The synthesis of specific analogues often involves a modular approach, where substituted quinoline and pyrazole precursors are prepared separately and then coupled. For example, a substituted aniline can be used in a classical quinoline synthesis to produce a functionalized 4-chloroquinoline. This can then be coupled with a pre-synthesized 1-methyl-4-iodopyrazole or a corresponding boronic acid derivative.
The following tables outline a representative synthesis of a 4-(1-Methyl-1H-pyrazol-4-YL)quinoline analogue.
Table 1: Synthesis of a Quinoline Precursor
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 1 | Substituted Aniline | Diethyl malonate | Heat | Substituted 4-hydroxyquinoline |
| 2 | Substituted 4-hydroxyquinoline | POCl₃ | Heat | Substituted 4-chloroquinoline |
Table 2: Synthesis of a Pyrazole Precursor
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 1 | 1,3-Diketone | Methylhydrazine | Acetic Acid, Reflux | 1,3,5-trisubstituted pyrazole |
| 2 | 1,3,5-trisubstituted pyrazole | I₂/HIO₃ | Acetic Acid, 80°C | 4-Iodo-1,3,5-trisubstituted pyrazole |
Table 3: Coupling Reaction
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 1 | Substituted 4-chloroquinoline | 4-Iodo-1,3,5-trisubstituted pyrazole | Palladium catalyst, Base, Solvent, Heat | Substituted 4-(1,3,5-trisubstituted-pyrazol-4-yl)quinoline |
This strategic combination of classical and modern synthetic methods allows for the efficient and versatile production of a wide range of 4-(1-Methyl-1H-pyrazol-4-YL)quinoline derivatives for further investigation.
Biological Target Engagement and Mechanistic Investigations of 4 Pyrazolylquinoline Derivatives
Modulation of Protein Kinases
Derivatives of 4-(1-Methyl-1H-pyrazol-4-YL)quinoline have been investigated for their ability to inhibit several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a significant role in tumor growth and metastasis. A notable derivative, (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)- apexbt.comfocusbiomolecules.comselleckchem.comtriazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline, also known as PF-04254644, was identified as a highly selective and potent inhibitor of c-Met kinase. nih.govresearchgate.netfigshare.com This compound emerged from a high-throughput screening hit and was optimized using structure-based drug design. nih.govresearchgate.net
PF-04254644 demonstrated exceptional selectivity for c-Met over a wide panel of other protein kinases. nih.gov However, further profiling revealed that it also acted as a pan-phosphodiesterase (PDE) family inhibitor. This off-target activity led to undesirable cardiovascular effects, including increased heart rate and myocardial degeneration in preclinical rat models. nih.govresearchgate.net Consequently, despite its potent c-Met inhibition, PF-04254644 was discontinued (B1498344) as a preclinical candidate due to a narrow therapeutic window. nih.govresearchgate.net
| Compound | Primary Target | Key Finding | Reference |
|---|---|---|---|
| (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)- apexbt.comfocusbiomolecules.comselleckchem.comtriazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644) | c-Met Kinase | Exclusively selective c-Met inhibitor, but also a pan-PDE family inhibitor leading to termination as a preclinical candidate. | nih.govresearchgate.net |
The Rearranged During Transfection (RET) proto-oncogene is another receptor tyrosine kinase implicated in various cancers. While the broader class of pyrazole-containing compounds has been explored for RET inhibition, specific research detailing the direct inhibitory activity of 4-(1-Methyl-1H-pyrazol-4-YL)quinoline against RET kinase is not extensively available in the reviewed literature. Studies on related pyrazoloadenine structures have shown that substitutions on the pyrazole (B372694) ring can yield potent RET inhibitors, but these are structurally distinct from the 4-pyrazolylquinoline core.
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. The quinoline (B57606) and quinazoline (B50416) scaffolds are common in the design of EGFR tyrosine kinase inhibitors. nih.govresearchgate.nethuji.ac.ilnih.gov However, specific research data on the inhibitory activity of 4-(1-Methyl-1H-pyrazol-4-YL)quinoline against EGFR tyrosine kinase is not prominently featured in the available scientific literature. The focus has largely been on other quinoline derivatives with different substitution patterns.
Investigations into the broader kinase activity of 4-pyrazolylquinoline derivatives have highlighted a high degree of selectivity for their primary targets. For instance, the c-Met inhibitor PF-04254644 was found to be highly selective when screened against a panel of over 208 other protein kinases, demonstrating greater than 1000-fold selectivity for c-Met. nih.gov This suggests that the scaffold can be tailored to achieve a narrow kinase interaction profile, although off-target effects on other enzyme families, such as phosphodiesterases, can still occur. nih.gov
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that degrade cyclic nucleotides like cAMP and cGMP, playing a critical role in signal transduction. Inhibition of these enzymes has therapeutic potential in various diseases.
PDE10A is primarily expressed in the brain's striatum and is a target for the treatment of neuropsychiatric disorders like schizophrenia. selleckchem.comresearchgate.netnih.gov A key derivative, 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920), also known as Mardepodect or MP-10, was identified as a potent and highly selective PDE10A inhibitor. apexbt.comfocusbiomolecules.comselleckchem.comresearchgate.net
Structure-based drug design led to the discovery of PF-2545920, which exhibits an IC50 value of 0.37 nM for PDE10A. apexbt.comselleckchem.commedchemexpress.com It demonstrates over 1000-fold selectivity against other PDE families, a critical feature for minimizing off-target effects. selleckchem.commedchemexpress.comcaymanchem.com This compound was the first PDE10A inhibitor to enter clinical trials for schizophrenia, highlighting the therapeutic potential of this class of molecules. researchgate.net Another related compound, 2-{4-[-pyridin-4-yl-1-(2-[18F]fluoro-ethyl)-1H-pyrazol-3-yl]-phenoxymethyl}-quinoline, also showed high selectivity and an IC50 of 0.5 nM for PDE10A. nih.gov
| Compound | Target | IC50 (nM) | Selectivity | Reference |
|---|---|---|---|---|
| 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) | PDE10A | 0.37 | >1000-fold over other PDEs | apexbt.comselleckchem.comresearchgate.netmedchemexpress.com |
| 2-{4-[-pyridin-4-yl-1-(2-[18F]fluoro-ethyl)-1H-pyrazol-3-yl]-phenoxymethyl}-quinoline | PDE10A | 0.5 | >1000-fold over other PDEs | nih.gov |
Broad Spectrum Biological Activities in Preclinical Studies
Antimalarial Activity
The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with drugs like chloroquine (B1663885) being historically significant. researchgate.netnih.gov The hybridization of the quinoline scaffold with a pyrazole moiety has been explored as a strategy to develop novel antimalarial agents, potentially overcoming existing drug resistance. researchgate.netexcli.de
Studies on various quinoline-pyrazole hybrids have demonstrated their potential against malaria parasites. For instance, a series of 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were synthesized and screened for their in vitro activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. excli.de Several of these hybrid compounds displayed significant antimalarial potential. excli.de Further in vivo testing in a 4-day suppressive test in Swiss albino mice infected with Plasmodium berghei identified a compound with a 4-Cl substituent on both aryl rings as having considerable antimalarial activity. excli.de
Another study focused on hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives. nih.gov One particular derivative, 4b , exhibited potent in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum, with EC50 values in the nanomolar range. nih.gov This suggests that the combination of the 4-aminoquinoline (B48711) and pyrano[2,3-c]pyrazole scaffolds can lead to highly effective antimalarial agents. nih.gov The table below summarizes the in vitro antimalarial activity of a representative hybrid compound.
| Compound | P. falciparum Strain | EC50 (µM) | Selectivity Index (SI) | Resistance Index (RI) |
|---|---|---|---|---|
| Hybrid 4b | 3D7 (sensitive) | 0.0130 ± 0.0002 | >1000 | 1.54 |
| Hybrid 4b | K1 (resistant) | 0.02 ± 0.01 | >800 |
The structure-activity relationship (SAR) of 4-aminoquinolines is a critical aspect of their antimalarial activity. The presence of an electron-withdrawing group at the 7-position of the quinoline ring is often associated with enhanced potency. nih.gov Furthermore, the nature of the side chain at the 4-position of the quinoline ring significantly influences the compound's activity. youtube.com For 4-(1-Methyl-1H-pyrazol-4-YL)quinoline, the substitution at the 4-position with a 1-methyl-1H-pyrazol-4-yl group represents a unique structural feature that warrants further investigation to fully elucidate its impact on antimalarial efficacy.
Anti-inflammatory Properties
The pyrazole nucleus is a constituent of several well-known anti-inflammatory drugs, such as celecoxib. nih.gov This has prompted research into the anti-inflammatory potential of pyrazole-containing compounds, including those hybridized with a quinoline moiety.
A study on pyrazolo[4,3-c]quinoline derivatives investigated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. mdpi.com Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory therapies. mdpi.com Several of the synthesized pyrazolo[4,3-c]quinoline derivatives demonstrated significant inhibition of LPS-stimulated NO production, with potencies comparable to the positive control. mdpi.com
Specifically, compounds 2i (3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline) and 2m (4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid) were identified as potent inhibitors of NO production. mdpi.com The anti-inflammatory effects of these compounds were suggested to involve the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression. mdpi.com The following table presents the inhibitory activity of selected pyrazolo[4,3-c]quinoline derivatives on NO production.
| Compound | Inhibition of NO Production (IC50, µM) |
|---|---|
| 2i | 0.54 ± 0.04 |
| 2m | 0.58 ± 0.05 |
| 1400W (Positive Control) | 0.52 ± 0.03 |
These findings suggest that the pyrazoloquinoline scaffold is a promising template for the development of novel anti-inflammatory agents. The specific arrangement of the pyrazole and quinoline rings in 4-(1-Methyl-1H-pyrazol-4-YL)quinoline could confer unique anti-inflammatory properties, which would be a valuable area for future research.
Investigation of Mechanism of Action (from in vitro or in silico studies)
Understanding the mechanism of action is crucial for the rational design and development of new therapeutic agents. Both in vitro and in silico studies have provided insights into the potential biological targets of 4-pyrazolylquinoline derivatives.
For their antimalarial activity, molecular docking studies have been employed to identify potential molecular targets. In the case of the hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivative 4b , docking analysis suggested that P. falciparum lactate (B86563) dehydrogenase (PfLDH) could be a plausible molecular target. nih.gov The compound exhibited a high binding energy with PfLDH, indicating a strong potential for interaction and inhibition. nih.gov The quinoline moiety is thought to be crucial for the accumulation of the drug in the parasite's digestive vacuole, a key site of action for many antimalarials. nih.gov
In the context of anti-inflammatory properties, in silico studies have also been utilized. Molecular docking of pyrazoline derivatives has been performed against the cyclooxygenase-2 (COX-2) enzyme, a key target for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net These studies help in understanding the binding interactions and predicting the anti-inflammatory potential of new compounds. researchgate.net The inhibitory effects of pyrazolo[4,3-c]quinoline derivatives on iNOS and COX-2 protein expression, as observed in in vitro studies, provide a clear direction for their mechanism of action. mdpi.com
The mechanism of action for 4-(1-Methyl-1H-pyrazol-4-YL)quinoline itself has not been explicitly detailed in the available literature. However, based on the studies of related compounds, it is plausible that its antimalarial activity could involve interference with heme detoxification or inhibition of parasitic enzymes like PfLDH. Similarly, its potential anti-inflammatory effects could be mediated through the inhibition of key inflammatory enzymes such as COX-2 and iNOS. Further dedicated in vitro and in silico studies on 4-(1-Methyl-1H-pyrazol-4-YL)quinoline are necessary to confirm these hypotheses and fully elucidate its mechanism of action.
Structure Activity Relationship Sar and Ligand Design Principles
Modulation of Inhibitory Potency and Selectivity
The core structure of 4-(1-Methyl-1H-pyrazol-4-YL)quinoline has served as a foundational template for the development of various inhibitors, notably as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). The initial hit compound, 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline, demonstrated selectivity over other mGlu receptors. nih.gov However, the journey to enhance its potency has revealed certain limitations.
Structure-activity relationship studies have shown that while modifications can be made to improve efficacy, there appears to be a ceiling to the achievable in vitro potency for this series, with optimization efforts plateauing around an EC50 of 200 nM. nih.gov This suggests that while the fundamental scaffold is favorable for binding, significant gains in potency may require more substantial alterations or different strategic approaches.
The selectivity of these compounds is also a critical aspect of their design. For instance, in the context of kinase inhibition, the substitution pattern on both the pyrazole (B372694) and the adjoining aromatic ring system is crucial for achieving selectivity against specific kinases, such as c-Jun N-terminal kinase (JNK) versus p38.
Influence of Substituents on the Quinoline (B57606) Ring
The quinoline ring of the core molecule offers several positions for substitution, with the C-7 position being a key site for modification. Research has indicated that this position is notably tolerant of hydrophilic substituents. This tolerance allows for the introduction of various chemical groups to fine-tune the molecule's properties, such as solubility and metabolic stability, without compromising its primary binding affinity. The ability to introduce diverse hydrophilic groups at C-7 has been instrumental in creating analogs with good in vitro mGlu4 PAM potency and efficacy. nih.gov
The strategic placement of substituents on the quinoline ring can significantly impact the compound's biological activity. For example, in other quinoline-based inhibitors, the introduction of small, lipophilic groups can enhance inhibitory potency. Conversely, the addition of bulky substituents may be detrimental to activity, highlighting the importance of steric considerations within the target's binding pocket.
Impact of Pyrazole N1-Substituent and C-Position
The pyrazole moiety is a critical component of the pharmacophore, and modifications to this ring system have a profound effect on the compound's activity. The N1-substituent of the pyrazole ring plays a significant role in the molecule's interaction with its biological target. While the parent compound of interest features a methyl group at this position, studies on analogous series have explored a range of substituents. For instance, in the development of mGlu4 PAMs, the precursor 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline indicates that an aryl group is also well-tolerated at this position. nih.gov However, in other contexts, such as certain kinase inhibitors, an unsubstituted N1 position is preferred, as N-alkylation can be detrimental to activity.
Substitutions at the carbon positions of the pyrazole ring also modulate activity. The central pyrazole ring in the 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline series can tolerate the addition of one or two methyl groups, indicating that some steric bulk is permissible in this region. nih.gov The electronic properties of substituents on the pyrazole ring are also crucial. In some pyrazole-based inhibitors, electron-withdrawing groups have been shown to decrease potency, while electron-donating groups can abolish activity altogether, underscoring the sensitive electronic requirements of the binding interaction.
Role of Inter-Ring Linkers and Spacer Elements
While a traditional linker is absent, the nature of this direct bond and the relative orientation of the two rings are critical for activity. The planarity and rotational barrier of this bi-aryl system can influence how the molecule fits into a binding site. In related compound series, such as 4-aminoquinoline (B48711) hybrids, the length and chemical nature of a linker between the quinoline and another pharmacophore have been shown to profoundly influence antimalarial activity, emphasizing the importance of spatial orientation and distance between key interacting moieties.
Conformational Preferences and Activity
The three-dimensional shape, or conformation, of 4-(1-Methyl-1H-pyrazol-4-YL)quinoline is intrinsically linked to its biological activity. The relatively rigid structure, due to the direct linkage of the two aromatic rings, limits the number of accessible low-energy conformations. The preferred orientation of the pyrazole ring relative to the quinoline ring is a critical factor for effective binding to its target protein.
Computational studies, such as molecular docking, are often employed to predict the binding modes of such compounds. These studies can reveal key interactions, like hydrogen bonds and π-π stacking, between the ligand and the protein's active site. The stability of these interactions is highly dependent on the ligand's conformation. For pyrazole-containing kinase inhibitors, the conformation of the pyrazole ring can be influenced by intramolecular forces, which in turn dictates its interaction with key residues in the kinase hinge region.
Computational Chemistry and in Silico Approaches in Research
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing how variations in molecular features (descriptors) affect a compound's potency or efficacy, QSAR models can predict the activity of new, unsynthesized analogs, guiding medicinal chemistry efforts toward more promising candidates. neliti.comresearchgate.net
While a specific, published QSAR model for 4-(1-Methyl-1H-pyrazol-4-YL)quinoline was not identified in the surveyed literature, extensive structure-activity relationship (SAR) studies on the closely related analog, 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline, provide a strong foundation for understanding the key structural determinants of activity for this chemical class. nih.gov This compound was identified as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4), and subsequent research explored how modifications to the scaffold impacted its modulatory properties. nih.gov
The core findings from these SAR investigations, which form the basis for any future QSAR model, are summarized below:
The Quinoline (B57606) Ring: The C-7 position of the quinoline ring was identified as a key site for modification. This position is tolerant to the introduction of hydrophilic substituents, which can be used to design analogs with improved properties, such as better in vitro microsomal turnover, compared to the initial hit compound. nih.gov
The Pyrazole (B372694) Ring: The central pyrazole ring was found to tolerate the addition of one or two methyl groups, indicating that this part of the scaffold can be modified without losing essential activity. nih.gov
These findings allow for the construction of a qualitative SAR table, which outlines the impact of substitutions at different positions on the 4-(pyrazol-4-yl)quinoline scaffold. Such data is the precursor to developing a robust 3D-QSAR model, which often involves techniques like Comparative Molecular Field Analysis (CoMFA) to analyze the steric and electrostatic fields of the molecules. researchgate.net
| Molecular Position | Substitution Type | Observed Effect on Activity/Properties | Reference |
|---|---|---|---|
| Quinoline C-7 | Hydrophilic groups | Tolerated; can be used to improve microsomal turnover. | nih.gov |
| Pyrazole Ring | Methyl groups | Tolerated; allows for chemical space exploration. | nih.gov |
| Pyrazole N1 | Phenyl Group | Associated with high lipophilicity and non-specific binding. | nih.gov |
| Pyrazole N1 | Methyl Group | Hypothesized to reduce lipophilicity compared to the phenyl analog. | N/A |
Virtual Screening and Drug Discovery Pipelines
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com The 4-(1-Methyl-1H-pyrazol-4-YL)quinoline scaffold can serve as a valuable starting point in such pipelines, either as a query for similarity searches or as a fragment for building larger, more complex molecules.
The discovery of the related compound, 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline, originated from the screening of a large compound collection, highlighting the utility of this chemotype in discovery campaigns. nih.gov A typical virtual screening and drug discovery pipeline incorporating a lead compound like 4-(1-Methyl-1H-pyrazol-4-YL)quinoline would involve several sequential in silico stages before progressing to laboratory synthesis and testing.
Key Stages in a Virtual Screening Pipeline:
Target Selection and Preparation: A 3D structure of the biological target (e.g., an enzyme or receptor) is obtained, often from a public database like the Protein Data Bank (PDB). The structure is prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site. amazonaws.com
Compound Library Preparation: A large database of chemical compounds (such as the ZINC database) is prepared. mdpi.com The 3D conformation of each molecule is generated and optimized.
Molecular Docking: The compound library is computationally "docked" into the defined binding site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand within the binding site and estimate the binding affinity using a scoring function. rjraap.comresearchgate.net Compounds with the best docking scores are selected for further analysis.
Pharmacophore Modeling: A pharmacophore model can be generated based on the essential structural features of an active compound like 4-(1-Methyl-1H-pyrazol-4-YL)quinoline. This model, which defines the spatial arrangement of features like hydrogen bond donors, acceptors, and aromatic rings, can then be used to rapidly screen libraries for molecules that match the required criteria. mdpi.com
ADME/Toxicity Prediction: The top-ranked compounds from docking or pharmacophore screening undergo in silico prediction of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity. mdpi.comamazonaws.com This step helps to filter out compounds that are likely to fail later in development due to poor pharmacokinetics or safety issues.
The results of these computational steps generate a prioritized list of virtual "hits." These compounds, which have a predicted high affinity for the target and favorable drug-like properties, are then synthesized and subjected to in vitro biological assays to confirm their activity.
| Pipeline Stage | Description | Objective | Relevant Tools/Methods |
|---|---|---|---|
| 1. Target Identification | Selection of a biologically relevant protein target. | Define the receptor for screening. | Protein Data Bank (PDB) |
| 2. Library Preparation | Acquisition and processing of a large chemical library. | Create a diverse set of molecules to screen. | ZINC Database, ChemDraw |
| 3. Molecular Docking | Predicting the binding mode and affinity of ligands to the target. | Rank compounds based on predicted binding. | AutoDock, Schrodinger Suite (Glide) |
| 4. ADME Prediction | In silico estimation of pharmacokinetic properties. | Filter out compounds with poor drug-like properties. | SwissADME, QikProp |
| 5. Hit Selection | Prioritization of candidates for experimental validation. | Identify the most promising compounds for synthesis. | Visual inspection, scoring function analysis |
Development of Advanced Analogues and Hybrid Scaffolds
Structural Modifications for Enhanced Potency and Selectivity
Systematic structural modifications of the 4-(1-methyl-1H-pyrazol-4-yl)quinoline scaffold are crucial for enhancing biological potency and selectivity. Research has focused on interrogating the chemical tractability of this chemotype by modifying both the quinoline (B57606) and pyrazole (B372694) rings.
A thorough structure-activity relationship (SAR) study on the closely related 4-(1-phenyl-1H-pyrazol-4-yl)quinoline revealed key insights. nih.gov It was found that the central pyrazole ring can tolerate the addition of one or two methyl groups, suggesting that substitutions on this ring are viable for modulating activity. nih.gov Furthermore, the C-7 position of the quinoline ring was identified as a site that tolerates the introduction of hydrophilic substituents. nih.gov Such modifications have been shown to improve metabolic stability in vitro, a critical parameter in drug development. nih.gov
Despite these modifications leading to improved microsomal turnover, the optimization of in vitro potency for this series of compounds reached a plateau, indicating that while certain structural changes are well-tolerated and can enhance specific properties, achieving significant gains in potency may require more substantial alterations to the core scaffold. nih.gov
Table 1: Summary of Structural Modifications on the Quinoline-Pyrazole Scaffold and Their Effects
| Modification Site | Substituent Type | Observed Effects | Reference |
|---|---|---|---|
| Pyrazole Ring | Methyl groups | Tolerated without significant loss of activity | nih.gov |
Design of Quinoline-Pyrazole Conjugates with Additional Heterocycles (e.g., Triazole, Pyridazine, Pyridine)
A prominent strategy in medicinal chemistry is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule. researchgate.netresearchgate.net This approach can lead to compounds with enhanced biological activity, novel mechanisms of action, or improved pharmacokinetic profiles. researchgate.net The quinoline-pyrazole scaffold has been successfully conjugated with other heterocyclic rings, such as triazole, pyridazine, and pyridine (B92270), to produce novel compounds with a range of biological activities, particularly antimicrobial and anticancer effects. researchgate.netresearchgate.netnih.gov
Quinoline-Pyridine Hybrids: Pyridine is another vital heterocyclic moiety incorporated into hybrid structures with quinoline and pyrazole. researchgate.netnih.govnih.gov Pyrazole-quinoline-pyridine hybrids have been synthesized and evaluated for their antimicrobial and anticancer activities. nih.gov These multi-component structures offer a versatile platform for developing kinase inhibitors and other targeted therapeutic agents. nih.gov For instance, certain pyrazolyl pyridine conjugates have shown potent cytotoxicity against cancer cells by inhibiting PIM-1 kinase. nih.gov
Table 2: Examples of Quinoline-Pyrazole Conjugates and Their Reported Biological Activities
| Additional Heterocycle | Linkage Strategy | Target Biological Activity | Key Findings | Reference(s) |
|---|---|---|---|---|
| 1,2,3-Triazole | Click Chemistry | Antimicrobial | Compounds exhibited potent antifungal activity with favorable pharmacokinetic profiles. | nih.gov |
| Pyridine | Multi-component reaction | Antimicrobial, Anticancer | Hybrids showed promising in vitro antibacterial and anticancer activities. | researchgate.netnih.gov |
Investigation of Conformationally Restricted Analogues
Controlling the conformational flexibility of a molecule is a powerful strategy in drug design to enhance potency and selectivity. By locking the molecule into a specific, biologically active conformation, binding affinity to the target can be improved, and off-target effects can be reduced. For the 4-(1-methyl-1H-pyrazol-4-yl)quinoline scaffold, this can be achieved by introducing rigid structural elements or creating cyclic systems.
One approach involves the synthesis of polycyclic structures that incorporate the core pyrazole framework in a more rigid arrangement. For example, the design of 1,8-disubstituted 5,5-dimethyl-4,5-dihydro-1H-benzo[g]indazoles is based on a conformationally restricted pyrazole framework. nih.gov This strategy, while applied to a different target, illustrates how the pyrazole ring can be fused into a larger, more rigid system to orient substituents in a defined spatial arrangement, which can be advantageous for specific receptor interactions. nih.gov Applying a similar logic to the 4-(1-methyl-1H-pyrazol-4-yl)quinoline core could lead to novel analogues with improved target engagement.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are key strategies in lead optimization to discover novel chemical series, improve drug-like properties, and circumvent patent limitations. nih.govresearchgate.netuniroma1.it
Bioisosteric replacement involves substituting a functional group or an entire substructure with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity. researchgate.net This technique can be used to modulate a compound's potency, selectivity, and pharmacokinetic profile. nih.gov For the 4-(1-methyl-1H-pyrazol-4-yl)quinoline scaffold, one could envision replacing the pyrazole ring with other five-membered heterocycles like isoxazole (B147169) or thiazole, or replacing the quinoline core with a quinazoline (B50416) or naphthyridine scaffold. Such changes can alter electronic properties, hydrogen bonding capabilities, and metabolic stability. researchgate.netnih.gov
Scaffold hopping is a more drastic approach that involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original orientation of key binding groups. nih.govuniroma1.it This can lead to the discovery of completely new chemotypes with similar biological activity but potentially improved properties. uniroma1.it Computational methods are often employed to identify new scaffolds that can spatially mimic the pharmacophore of the original lead compound. researchgate.net Starting from 4-(1-methyl-1H-pyrazol-4-yl)quinoline, scaffold hopping could identify novel, non-obvious core structures that present the key pharmacophoric features in a similar three-dimensional arrangement.
Future Research Directions and Unexplored Potential
Identification of Novel Biological Targets for 4-Pyrazolylquinolines
While initial research has identified some biological targets for this class, a vast landscape remains unexplored. Future efforts can be strategically directed toward identifying new proteins, enzymes, and receptors that interact with 4-pyrazolylquinolines.
One of the known targets for a closely related analog, 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline, is the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.gov This compound acts as a selective positive allosteric modulator (PAM) for the receptor, highlighting the potential of the 4-pyrazolylquinoline scaffold in modulating G-protein coupled receptors (GPCRs). nih.gov
Future research could build on the known activities of the individual pyrazole (B372694) and quinoline (B57606) cores to identify novel targets. Pyrazoline derivatives, which are structurally related to pyrazoles, have been shown to target enzymes involved in neurodegenerative diseases, such as monoamine oxidase (MAO-A and MAO-B), catechol-O-methyl transferase (COMT), and acetylcholine (B1216132) esterase (AChE). researchgate.netnih.govacs.org This suggests that 4-pyrazolylquinolines could be investigated as potential modulators for treating conditions like Alzheimer's and Parkinson's disease. nih.govacs.org Furthermore, various pyrazoline derivatives have been explored as cannabinoid receptor (CB1 and CB2) modulators and mitotic kinesin (KSP) inhibitors, opening avenues for applications in obesity, schizophrenia, and oncology. nih.gov
Table 1: Potential Novel Biological Targets for 4-Pyrazolylquinolines
| Potential Target Class | Specific Examples | Therapeutic Area | Rationale based on Related Scaffolds |
|---|---|---|---|
| Neurotransmitter Modulators | MAO-A, MAO-B, AChE | Neurodegenerative Disorders, Depression | Pyrazoline derivatives show inhibitory activity against these enzymes. researchgate.netnih.govacs.org |
| G-Protein Coupled Receptors (GPCRs) | Cannabinoid Receptors (CB1, CB2) | Obesity, Pain, Neurological Disorders | Pyrazoline compounds have been developed as CB1/CB2 receptor modulators. nih.gov |
| Kinases | Mitotic Kinesin (KSP) | Oncology | Certain pyrazoline derivatives act as potent inhibitors of KSP. nih.gov |
| Microbial Enzymes | Various bacterial enzymes | Infectious Diseases | Quinoline and pyrazole analogues have demonstrated broad-spectrum antimicrobial activity. mdpi.comresearchgate.net |
Exploration of Diverse Pharmacological Profiles
The hybrid structure of 4-pyrazolylquinolines suggests a potential for diverse pharmacological activities beyond their role as mGlu4 modulators. The quinoline nucleus itself is associated with a wide array of biological effects, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. mdpi.com Similarly, the pyrazoline moiety is a key component in drugs with antimicrobial, anti-inflammatory, antioxidant, antitubercular, and anticancer activities. nih.govnih.gov
The combination of these two pharmacophores could lead to compounds with unique or synergistic effects. For instance, the antidepressant and anxiolytic potential observed in related pyrazole-quinoline analogues could be explored more deeply. researchgate.net There is a significant opportunity to screen 4-(1-Methyl-1H-pyrazol-4-YL)quinoline and its derivatives against a wide panel of assays to uncover new therapeutic applications.
Table 2: Potential Pharmacological Profiles of 4-Pyrazolylquinoline Derivatives
| Pharmacological Activity | Description | Evidence from Related Compounds |
|---|---|---|
| Neuroprotective | Activity that protects neurons from injury or degeneration. | Pyrazolines are known to inhibit AChE and MAOs, key targets in neurodegenerative diseases. nih.govacs.org |
| Anticancer | Ability to inhibit the growth or kill cancer cells. | Both quinoline and pyrazoline scaffolds are present in numerous compounds with evaluated anticancer properties. mdpi.comnih.gov |
| Anti-inflammatory | Property of reducing inflammation. | Many pyrazoline derivatives exhibit potent anti-inflammatory effects. nih.gov |
| Antimicrobial | Efficacy against microorganisms like bacteria and fungi. | Quinoline analogues are known for their antibacterial action, and pyrazolines also show antimicrobial potential. mdpi.comresearchgate.netnih.gov |
| Anticonvulsant | Ability to prevent or reduce the severity of seizures. | The general quinoline class has shown anticonvulsant properties. mdpi.com |
| Analgesic | Property of relieving pain. | Quinolone derivatives have been associated with analgesic activity. mdpi.com |
Application of Cutting-Edge Synthetic Methodologies
The synthesis of 4-pyrazolylquinolines can benefit significantly from modern synthetic organic chemistry techniques. Traditional methods for creating the quinoline ring, such as the Friedländer condensation, Niementowski reaction, and Pfitzinger synthesis, provide a solid foundation. nih.govmdpi.com However, cutting-edge methodologies can offer improved efficiency, yield, and access to a wider diversity of analogs.
Recent advancements in quinoline synthesis include transition-metal-catalyzed C-H bond activation, oxidative annulation strategies, and photo-induced cyclization. mdpi.com These methods allow for the construction of the quinoline core under milder conditions and with greater functional group tolerance. mdpi.com Furthermore, multicomponent reactions, which allow for the assembly of complex molecules from three or more starting materials in a single step, represent a highly efficient strategy for building libraries of 4-pyrazolylquinoline derivatives. nih.govbohrium.com Microwave-assisted synthesis can also be employed to accelerate reaction times and improve yields for key synthetic steps. nih.gov
Table 3: Comparison of Synthetic Methodologies for Pyrazoloquinoline Synthesis
| Methodology | Description | Advantages |
|---|---|---|
| Classical Methods (e.g., Friedländer, Niementowski) | Stepwise condensation and cyclization reactions from aniline (B41778) or anthranilic acid derivatives. nih.govmdpi.com | Well-established, reliable for specific substrates. |
| Multicomponent Reactions | One-pot reactions combining three or more reactants to form the final product. nih.gov | High atom economy, operational simplicity, rapid library generation. |
| Transition-Metal Catalysis (e.g., C-H activation) | Use of catalysts (e.g., Rhodium, Ruthenium) to forge new bonds for ring formation. mdpi.com | High efficiency, novel bond formations, access to previously inaccessible structures. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. nih.gov | Drastically reduced reaction times, often improved yields and purity. |
| Photo-induced Oxidative Cyclization | Use of light to promote the cyclization and formation of the quinoline ring. mdpi.com | Mild reaction conditions, environmentally friendly. |
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and can be powerfully applied to the 4-pyrazolylquinoline scaffold. nih.govmdpi.com These computational tools can accelerate the entire discovery pipeline, from identifying novel targets to designing superior drug candidates. easpublisher.com
De novo drug design, using generative models like Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can propose entirely new 4-pyrazolylquinoline analogs with optimized properties. easpublisher.commdpi.com These models learn from existing chemical data to generate novel structures that are predicted to be active against a specific target and possess desirable drug-like qualities. mdpi.com
Furthermore, ML models can be trained to predict the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of virtual compounds. mdpi.com This allows for the rapid in silico screening of vast virtual libraries of 4-pyrazolylquinolines, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. nih.govrsc.org Graph Neural Networks (GNNs) and other deep learning architectures are particularly adept at learning structure-property relationships directly from the molecular structure. easpublisher.com
Table 4: Applications of AI/ML in 4-Pyrazolylquinoline Drug Discovery
| AI/ML Application | Technique(s) | Objective |
|---|---|---|
| Target Identification | Bayesian Machine Learning, Gene Network Analysis | Predict novel biological targets by integrating multiple data types (e.g., genomic, chemical data). mdpi.com |
| Virtual Screening | Deep Learning, Support Vector Machines | Screen large virtual libraries to identify compounds likely to be active against a target. nih.gov |
| De Novo Design | VAEs, GANs, Recurrent Neural Networks (RNNs) | Generate novel molecular structures with desired pharmacological and physicochemical properties. easpublisher.commdpi.com |
| Property Prediction | Graph Neural Networks (GNNs), QSAR models | Predict ADMET properties, solubility, and other key drug-like characteristics to guide lead optimization. easpublisher.com |
By embracing these future research directions, the scientific community can unlock the full therapeutic potential of 4-(1-Methyl-1H-pyrazol-4-YL)quinoline and its derivatives, paving the way for the development of novel medicines for a range of human diseases.
Q & A
Q. What are the common synthetic routes for preparing 4-(1-methyl-1H-pyrazol-4-yl)quinoline derivatives?
Methodological Answer: The synthesis typically involves cyclization or condensation strategies. For example:
- Cyclization of 4-arylidenepyrazol-5-ones with anilines in the presence of anhydrous ZnCl₂ yields pyrazolo[3,4-b]quinolines .
- InCl₃-promoted reactions in green solvents (e.g., ethanol/water mixtures) offer efficient pathways for introducing pyrazole substituents to the quinoline core, achieving yields >85% under mild conditions .
- Multicomponent reactions (e.g., Mannich reactions) enable functionalization at specific positions, as demonstrated in the synthesis of pyrazole-phenol hybrids .
Key Considerations:
- Monitor reaction progress via TLC or HPLC to avoid side products like reduced benzylidene systems .
- Optimize catalyst loading (e.g., ZnCl₂ vs. InCl₃) to balance reactivity and byproduct formation.
Q. How can spectroscopic methods confirm the structure of 4-(1-methyl-1H-pyrazol-4-yl)quinoline derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Characteristic pyrazole proton signals appear at δ ~7.5–8.5 ppm, while quinoline protons resonate at δ ~8.0–9.0 ppm. For example, in 4-chloro-8-methyl-2-(1-phenyl-1H-pyrazol-4-yl)quinoline, the methyl group on pyrazole is observed at δ 3.94 ppm, and quinoline protons at δ 8.34–8.72 ppm .
- IR Spectroscopy : Stretching vibrations for C=N (quinoline) and C-Cl (if present) are detected at ~1605 cm⁻¹ and ~750 cm⁻¹, respectively .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 415 for dimethyl ester derivatives) .
Validation:
- Compare experimental data with computed spectra (DFT) for ambiguous signals.
- Cross-reference with crystallographic data where available .
Q. What are the key considerations in designing experiments to assess biological activity?
Methodological Answer:
- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Mycobacterium tuberculosis or Gram-positive/negative bacteria, as seen in pyrazolyl-quinoline derivatives .
- Enzyme inhibition : Evaluate kinase (e.g., c-Met) inhibition via fluorescence-based assays, noting IC₅₀ values. For example, PF-04254644 (a related quinoline derivative) showed nM-level inhibition but required selectivity profiling to exclude off-target PDE interactions .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to rule out nonspecific toxicity .
Pitfalls to Avoid:
- Ensure solubility in assay buffers (e.g., use DMSO stocks <0.1% v/v).
- Validate target engagement with orthogonal methods (e.g., SPR or ITC).
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve the crystal structure of 4-(1-methyl-1H-pyrazol-4-yl)quinoline derivatives?
Methodological Answer:
- Data Collection : Use high-resolution (≤1.0 Å) synchrotron data to resolve light atoms (e.g., H, N) in the pyrazole-quinoline system .
- Refinement in SHELXL :
- Validation : Check R-factor convergence (<0.05) and residual density (<0.3 e⁻/ų) .
Case Study :
The structure of 6-chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline was refined to R = 0.052 using SHELXL, confirming substituent geometry and intermolecular π-π interactions .
Q. How can molecular docking simulations predict interactions with biological targets like c-Met kinase?
Methodological Answer:
- Ligand Preparation : Generate 3D conformers of the compound (e.g., using OpenBabel) and optimize geometry with DFT (B3LYP/6-31G*) .
- Receptor Modeling : Retrieve c-Met kinase structure (PDB: 3LQ8) and prepare it via protonation, solvation, and energy minimization.
- Docking (AutoDock Vina) :
- Validation : Compare predicted poses with co-crystallized inhibitors (e.g., PF-04254644) to assess docking accuracy .
Q. Insights :
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for pyrazolyl-quinoline derivatives?
Methodological Answer:
- Statistical Analysis : Use multivariate regression (e.g., PLS) to correlate substituent electronic parameters (Hammett σ) with activity .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (100 ns trajectories) to identify conformational changes affecting binding. For example, trifluoromethyl groups may enhance rigidity but reduce solubility .
- Meta-Analysis : Compare datasets across studies (e.g., antimycobacterial vs. kinase inhibition data) to identify conserved pharmacophores .
Case Study :
Contradictory activity in 4-(3'-methyl-pyrazol-4-yl) vs. 4-(3'-trifluoromethyl-pyrazol-4-yl) derivatives was resolved via MD, showing CF₃ groups destabilize hydrophobic pockets in c-Met but enhance TB inhibition .
Q. What green chemistry approaches improve the sustainability of synthesizing this compound?
Methodological Answer:
- Solvent Selection : Replace DMF with Cyrene™ (a biobased solvent) or ethanol/water mixtures to reduce toxicity .
- Catalysis : Use InCl₃ (recyclable via filtration) instead of ZnCl₂, achieving 92% yield with E-factor <5 .
- Waste Mitigation : Employ flow chemistry to minimize excess reagents and enable real-time byproduct analysis .
Data Highlight :
InCl₃-mediated synthesis achieved 89% yield for 4-chloro-8-methyl-2-(1-phenyl-1H-pyrazol-4-yl)quinoline, with 75% catalyst recovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
